2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

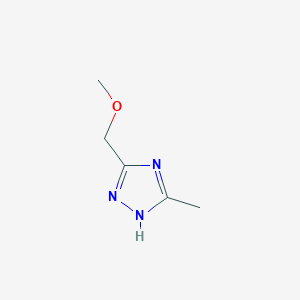

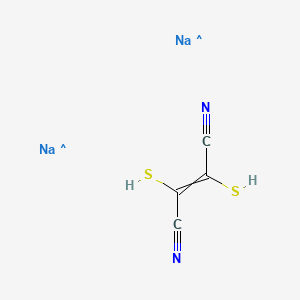

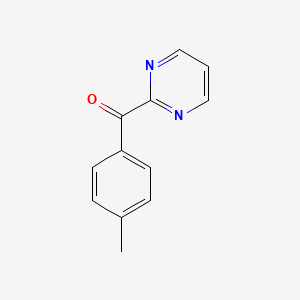

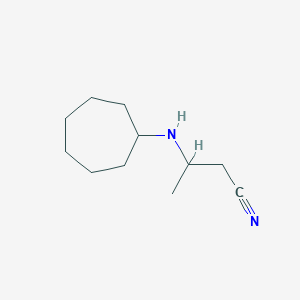

Molecular Structure Analysis

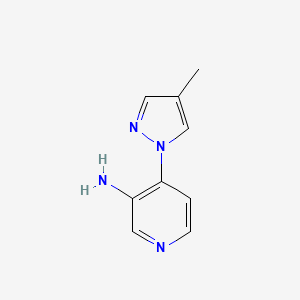

The molecular formula of “2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)-” is C4H2N2Na2S2 . The molecular weight is 188.2 g/mol . The InChI string representation of the molecule is InChI=1S/C4H2N2S2.2Na/c5-1-3 (7)4 (8)2-6;;/h7-8H;;/b4-3-;; .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)-” include a molecular weight of 188.2 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 49.6 Ų . The molecule has 10 heavy atoms . The complexity of the molecule is 187 .

Scientific Research Applications

Photoreactivity and Stabilization

A study by Lu et al. (2001) explored the photochemical behavior of a β-cyclodextrin derivative with 2-butenedinitrile, 2,3-dimercapto-, disodium salt. The inclusion complex exhibited significant stabilization under irradiation, leading to the formation of a stable compound in DMF solution. This work underscores the potential of this compound in photochemical applications, highlighting its stability and reactive properties under specific conditions (Lu et al., 2001).

Fungicidal Activity

Romer et al. (1995) reported the synthesis and evaluation of 1,4-dithiino[2,3-b]quinoxaline-2,3-dicarbonitriles, derived from reactions with disodium (2)-2,3-dimercapto-2-butenedinitrile. These compounds demonstrated broad-spectrum fungicidal activity, with the nitro-substituted derivatives showing the highest efficacy. This indicates the utility of 2-butenedinitrile, 2,3-dimercapto-, disodium salt in the development of fungicides (Romer et al., 1995).

Antitumor Agent Synthesis

In the realm of pharmaceutical chemistry, Lu et al. (2003) synthesized a titanocene complex using a β-cyclodextrin derivative containing 2-butenedinitrile, 2,3-dimercapto-, disodium salt. This compound was thoroughly characterized, suggesting its potential application as an antitumor agent. The complexation with titanocene indicates its relevance in the development of new pharmaceutical compounds (Lu et al., 2003).

Polymer Synthesis and Characterization

Hu et al. (2004) explored the synthesis of polypyrrole microtubes using an inclusion complex of the β-cyclodextrin derivative with methyl orange. This research highlights the influence of 2-butenedinitrile, 2,3-dimercapto-, disodium salt on the morphology of polymers, offering insights into its applications in material science (Hu et al., 2004).

Electrical Conductivity and Crystal Structures

Research on electrical conductivity and crystal structures also benefits from this compound. Henriques et al. (1986) studied the electrical resistivity of organic conductors incorporating cis-2,3-dimercapto-2-butenedinitrile. Their findings contribute to the understanding of the relationships between structure and electrical properties in organic conductors (Henriques et al., 1986).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butenedinitrile, 2,3-dimercapto-, disodium salt, (2Z)- involves the reaction of 2-butenenitrile with sodium sulfide and sodium cyanide in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "2-butenenitrile", "sodium sulfide", "sodium cyanide", "catalyst" ], "Reaction": [ "Add 2-butenenitrile to a reaction flask", "Add sodium sulfide and sodium cyanide to the reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry to obtain the final product" ] } | |

CAS No. |

5466-54-6 |

Molecular Formula |

C4H2N2Na2S2 |

Molecular Weight |

188.2 g/mol |

InChI |

InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/b4-3-;; |

InChI Key |

VRXXGEDHLLZAIP-GSBNXNDCSA-N |

Isomeric SMILES |

C(#N)/C(=C(\C#N)/S)/S.[Na].[Na] |

SMILES |

C(#N)C(=C(C#N)S)S.[Na].[Na] |

Canonical SMILES |

C(#N)C(=C(C#N)S)S.[Na].[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)

![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)